N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a compound that likely shares structural similarities with N-tert-butanesulfinyl imines, which are known for their versatility in the asymmetric synthesis of amines. These compounds are typically derived from tert-butanesulfinamide, a chiral auxiliary that has been extensively used in stereoselective synthesis. The tert-butyl group in such compounds is known to enhance the reactivity of the imines, making them suitable for nucleophilic addition reactions .

Synthesis Analysis

The synthesis of related compounds, such as N-tert-butanesulfinyl imines, involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This process yields high enantioenriched amines due to the chiral directing power of the tert-butanesulfinyl group. The tert-butanesulfinyl group not only activates the imines for nucleophilic addition but also can be readily cleaved post-reaction, which is advantageous for further synthetic modifications .

Molecular Structure Analysis

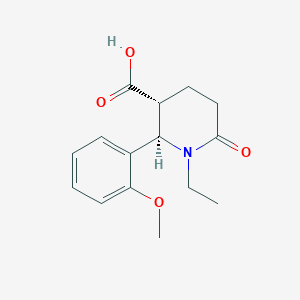

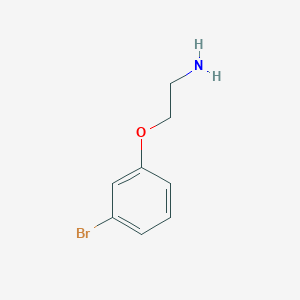

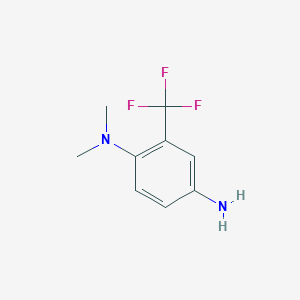

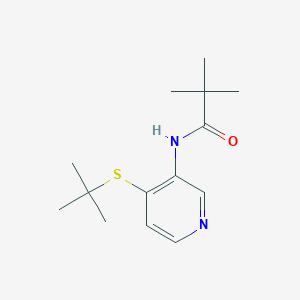

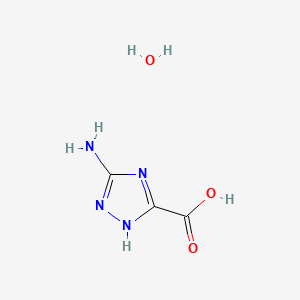

The molecular structure of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide is not explicitly detailed in the provided papers. However, based on the name, it can be inferred that the compound contains a pyridine ring substituted with a tert-butylsulfanyl group at the 4-position and a dimethyl-propionamide group. The presence of these functional groups suggests that the compound could exhibit interesting electronic and steric properties that might influence its reactivity and potential applications in synthesis .

Chemical Reactions Analysis

While the specific chemical reactions of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide are not described, the tert-butanesulfinyl imines from which it may be derived are known to undergo nucleophilic addition with a variety of nucleophiles. This reactivity is due to the activation provided by the tert-butanesulfinyl group. After the addition, the sulfinyl group can be removed, yielding a wide range of enantioenriched amines, which are valuable in the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide are not directly reported in the provided literature. However, compounds with tert-butanesulfinamide as a precursor are generally known for their stability and reactivity, which are essential for their use in asymmetric synthesis. The tert-butyl group is bulky and can influence the physical properties such as solubility and boiling point, as well as the chemical reactivity of the compound .

Scientific Research Applications

Chemical Reactivity and Synthetic Applications

- Deprotonation and Addition Reactions : Studies on substituted pyridines, including those with tert-butyl and dimethyl substituents, have demonstrated their reactivity towards deprotonation and addition reactions. These chemical transformations allow for the synthesis of a variety of pyridine derivatives, which are useful intermediates in organic synthesis and could have applications in developing pharmaceuticals and materials science (Bonnet et al., 2001).

Biological Activity and Medicinal Chemistry

- Leukotriene Synthesis Inhibition : Derivatives structurally related to N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide have been explored for their potential in inhibiting leukotriene synthesis. Such compounds, particularly those targeting the 5-lipoxygenase-activating protein (FLAP), exhibit potent inhibitory activity and have applications in treating inflammatory diseases and asthma (Hutchinson et al., 2009).

Material Science and Photophysical Properties

- Synthesis and Properties of Polyamides : The development of new polyamides utilizing diamine components with specific functionalities, including tert-butyl and pyridyl groups, showcases the relevance of such chemical structures in creating materials with desirable thermal and solubility properties. These materials have potential applications in high-performance polymers and coatings (Liaw & Liaw, 1998).

properties

IUPAC Name |

N-(4-tert-butylsulfanylpyridin-3-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-10-9-15-8-7-11(10)18-14(4,5)6/h7-9H,1-6H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFGZTFLQKDHAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1)SC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590327 |

Source

|

| Record name | N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

766557-58-8 |

Source

|

| Record name | N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)